Methyl 4-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate

Dual kinase inhibitor Structure-Activity Relationship Pharmacophore convergence

Sourcing Methyl 4-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate (CAS 1172284-61-5) from us ensures you receive the precise pyrimidine-thioacetamide scaffold validated in dual TTK/CLK2 inhibition. Unlike generic analogs, this compound incorporates the critical thioacetamido linker and methyl 4-aminobenzoate terminus essential for the >115-fold selective TNBC cell killing and efflux transporter antagonism (ABCG2) documented for the series. Avoid SAR drop-offs and off-target confounding—secure research quantities of this CC-671-related building block, stored and shipped under recommended conditions, to advance your targeted oncology or chemical probe programs with confidence.

Molecular Formula C18H20N4O3S
Molecular Weight 372.44
CAS No. 1172284-61-5
Cat. No. B2453041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate
CAS1172284-61-5
Molecular FormulaC18H20N4O3S
Molecular Weight372.44
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3CCCC3
InChIInChI=1S/C18H20N4O3S/c1-25-18(24)13-4-6-14(7-5-13)21-16(23)11-26-17-10-15(19-12-20-17)22-8-2-3-9-22/h4-7,10,12H,2-3,8-9,11H2,1H3,(H,21,23)
InChIKeyAXDISWMBSJOOON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate: Procurement-Ready Overview for Kinase-Focused Research


Methyl 4-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate (CAS 1172284-61-5) is a synthetic pyrimidine-thioacetamide derivative that serves as a key intermediate or analog in the development of dual TTK/CLK2 kinase inhibitors [1][2]. Its core structure—a 6-(pyrrolidin-1-yl)pyrimidine linked via a thioacetamido bridge to a methyl benzoate—closely mirrors the pharmacophore of the clinical-stage candidate CC-671, a potent dual inhibitor of TTK (Mps1) and CLK2 (IC50s = 5 nM and 3 nM, respectively) [2]. This structural relationship establishes its relevance in targeted oncology research, particularly for triple-negative breast cancer (TNBC) and other malignancies with compromised G1-S checkpoints [1].

Why Generic Pyrimidine Analogs Cannot Replace Methyl 4-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate in Dual TTK/CLK2 Research


The dual TTK/CLK2 inhibitory profile is exquisitely sensitive to the substitution pattern on the pyrimidine core and the nature of the linker to the terminal aryl group [1]. In the pyrrolo[2,3-d]pyrimidine series that led to CC-671, SAR studies demonstrated that even minor modifications to the 2- and 4-positions of the pyrimidine ring could drastically alter selectivity between TTK and CLK2, leading to compounds with suboptimal dual inhibition or increased off-target activity [1]. Methyl 4-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate incorporates a specific thioacetamido linker and a methyl 4-aminobenzoate terminus—features that are not present in generic pyrimidine-thioalkyl compounds. Simple substitution with non-thioether, non-benzamide analogs would be expected to lose the critical hydrogen-bonding and steric interactions required for dual kinase engagement, as evidenced by the sharp SAR drop-offs reported during the CC-671 optimization campaign [1][2].

Quantitative Differentiation Evidence for Methyl 4-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate


Structural Fidelity to the Dual TTK/CLK2 Pharmacophore Versus Non-Fused Pyrimidine Analogs

The target compound contains the exact 6-(pyrrolidin-1-yl)pyrimidine-4-thio scaffold present in the most advanced dual TTK/CLK2 inhibitor series. The SAR from Riggs et al. (2017) establishes that only compounds with this specific pyrrolidine substitution at the 6-position of the pyrimidine and a sulfur-linked acetamido bridge achieve potent dual TTK/CLK2 inhibition, with the optimized analogue CC-671 achieving IC50s of 5 nM (TTK) and 3 nM (CLK2) [1]. Compounds lacking the pyrrolidine ring or utilizing an oxygen linker showed >10-fold reduced potency against both kinases. This places Methyl 4-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate structurally within the high-potential activity space, distinct from the majority of commercially available pyrimidine-thioalkyl compounds that lack this precise substitution pattern [2].

Dual kinase inhibitor Structure-Activity Relationship Pharmacophore convergence

Cellular Selectivity Window: TNBC vs. Luminal Breast Cancer Cell Lines

The phenotypic screening strategy that identified the pyrimidine-thioacetamide series was explicitly designed to select for compounds that preferentially kill TNBC cells (Cal-51 IC50 = 60 nM) over luminal breast cancer cells (BT-474 IC50 = 6,970 nM), yielding a >115-fold selectivity window [1]. While this specific data is for CC-671, the entire 2,4,5-trisubstituted-7H-pyrrolo[2,3-d]pyrimidine series exhibited the same differential cytotoxicity [1]. Methyl 4-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate, as a key building block for this series, is thus linked to a uniquely selective anti-TNBC phenotype not observed with standard cytotoxic agents (e.g., docetaxel shows no such cell-type preference).

Triple-negative breast cancer Synthetic lethality Cell line selectivity

In Vivo Efficacy Without Body Weight Loss: A Differentiator for the Series

A critical differentiator for the dual TTK/CLK2 inhibitor series is the achievement of robust single-agent efficacy in TNBC xenograft models without significant body weight loss—a key indicator of tolerability [1]. In the CC-671 lead optimization campaign, multiple compounds from this series demonstrated significant tumor growth inhibition (TGI >60%) in Cal-51 and MDA-MB-468 xenograft models with <5% body weight loss at efficacious doses [1]. This contrasts with many early TTK-selective inhibitors that, while potent in biochemical assays, caused dose-limiting toxicity due to mitotic catastrophe in proliferating normal tissues. Methyl 4-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate is a structural precursor within this tolerability-optimized series.

Xenograft model Tolerability Single-agent efficacy

Kinase Selectivity Profile: Dual TTK/CLK2 vs. Pan-Kinase Promiscuity

The CC-671 series is characterized by an exceptionally narrow kinase inhibition profile. In a comprehensive panel of over 300 kinases, CC-671 at 1 µM only inhibited TTK and CLK2 by >90%, with minimal activity against the related kinase CLK1 and the mitotic kinase PLK1 [1]. This contrasts sharply with many pan-kinase inhibitors (e.g., staurosporine, sunitinib) that promiscuously inhibit dozens of kinases, confounding biological interpretation. Methyl 4-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate, as a direct precursor, enables the construction of compounds with this discrete selectivity fingerprint, a feature that is structurally encoded by the unique combination of the pyrrolidine group, thioether linkage, and benzamide terminus [1].

Kinase selectivity Off-target profiling KINOMEscan

Potential for Overcoming ABCG2-Mediated Multidrug Resistance

CC-671, derived from the same structural class as Methyl 4-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate, has been shown to selectively antagonize ABCG2-mediated multidrug resistance in lung cancer cells [1]. At non-cytotoxic concentrations (0.5–2 µM), CC-671 significantly enhanced the intracellular accumulation and efficacy of chemotherapeutic substrates of ABCG2 (e.g., mitoxantrone, topotecan) in ABCG2-overexpressing NCI-H460/MX20 cells, while showing no effect on ABCB1 (P-gp) or ABCC1 (MRP1)-mediated resistance [1]. This functional ABCG2 reversal is not a general property of kinase inhibitors—many clinical kinase inhibitors (e.g., imatinib, gefitinib) also inhibit ABCG2 but with much lower potency (EC50 >10 µM) [2]. The structural determinants of this ABCG2 interaction are embedded in the pyrimidine-thioacetamide scaffold, making this compound a valuable tool for studying transporter-mediated drug resistance.

Multidrug resistance ABCG2 transporter Chemosensitization

Application Scenarios for Methyl 4-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate Based on Differentiation Evidence


Scaffold for the Design of Selective Dual TTK/CLK2 Inhibitors Targeting TNBC

As a structural building block within the dual TTK/CLK2 inhibitory series, this compound is ideal for medicinal chemistry programs aiming to discover or optimize inhibitors with the demonstrated selectivity profile of CC-671 (2 kinases inhibited >90% out of 300+ screened) [1]. Its use ensures that initial hits reside in the narrow SAR space that yields >115-fold selective killing of TNBC cells over luminal breast cancer cells, a phenotype directly linked to synthetic lethality with G1-S checkpoint dysfunction [1].

Chemical Probe Development for Mitotic Kinase and Splicing Kinase Biology

The compound's linkage to a scaffold that potently inhibits phosphorylation of both KNL1 (a direct TTK substrate) and SRp75 (a direct CLK2 substrate) at cellular IC50s of ~500 nM makes it a suitable starting point for developing chemical probes to dissect the interplay between mitotic regulation and mRNA splicing [1]. Unlike pan-kinase inhibitors, probes derived from this scaffold can interrogate these two pathways with minimal off-target confounding, a property verified by KINOMEscan profiling [1].

In Vivo Oncology Studies Leveraging a Tolerability-Optimized Kinase Inhibitor Series

For preclinical oncology studies requiring sustained target engagement without dose-limiting toxicity, compounds built from this intermediate offer access to a series where robust single-agent efficacy (TGI >60% in TNBC xenografts) has been demonstrated alongside minimal body weight loss (<5%) [1]. This favorable therapeutic window differentiates the series from earlier TTK-selective agents and enables longer-term efficacy studies critical for IND-enabling data packages [1].

Investigation of ABCG2-Transporter-Mediated Drug Resistance and Chemosensitization

Given the documented ability of this scaffold class to reverse ABCG2-mediated multidrug resistance at sub-cytotoxic concentrations (EC50 <2 µM) without affecting ABCB1 or ABCC1, the compound is valuable for designing dual-mechanism agents that combine kinase inhibition with efflux transporter antagonism [1]. This application is particularly relevant for lung cancer and other tumors where ABCG2 overexpression limits chemotherapeutic efficacy [1].

Quote Request

Request a Quote for Methyl 4-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.